N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a difluorobenzoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazole with 3-aminoacetophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the difluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The difluorobenzoyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)acetamide
- N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)propionamide
- N-(3-((5-Amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-YL)amino)phenyl)butyramide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the difluorobenzoyl group enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H14F2N6O2 |
---|---|
Molecular Weight |
372.33 g/mol |
IUPAC Name |
N-[3-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C17H14F2N6O2/c1-9(26)21-10-4-2-5-11(8-10)22-17-23-16(20)25(24-17)15(27)14-12(18)6-3-7-13(14)19/h2-8H,1H3,(H,21,26)(H3,20,22,23,24) |
InChI Key |
YFLATMNMZLNIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.